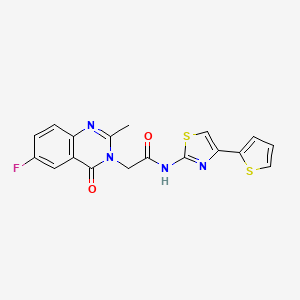

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Beschreibung

This compound features a 6-fluoro-2-methylquinazolin-4(3H)-one core linked via an acetamide bridge to a 4-(thiophen-2-yl)thiazol-2-yl moiety. The quinazolinone scaffold is known for its pharmacological versatility, including antimicrobial, anti-inflammatory, and anticancer activities . Industrial-grade synthesis of this compound (CAS: 1441872-22-5) has been reported with 99% purity .

Eigenschaften

Molekularformel |

C18H13FN4O2S2 |

|---|---|

Molekulargewicht |

400.5 g/mol |

IUPAC-Name |

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C18H13FN4O2S2/c1-10-20-13-5-4-11(19)7-12(13)17(25)23(10)8-16(24)22-18-21-14(9-27-18)15-3-2-6-26-15/h2-7,9H,8H2,1H3,(H,21,22,24) |

InChI-Schlüssel |

FNWNMJGNFXVVGJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=NC(=CS3)C4=CC=CS4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(6-Fluor-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(Thiophen-2-yl)thiazol-2-yl)acetamid beinhaltet typischerweise mehrere Schritte:

Bildung des Quinazolinon-Kerns: Der Quinazolinon-Kern kann durch Cyclisierung von Anthranilsäure-Derivaten mit geeigneten Reagenzien wie Essigsäureanhydrid synthetisiert werden.

Einführung von Fluor- und Methylgruppen: Fluorierung und Methylierung können mit Reagenzien wie N-Fluorbenzolsulfonimid (NFSI) bzw. Methyliodid erzielt werden.

Bildung des Thiazolrings: Der Thiazolring kann über die Hantzsch-Thiazol-Synthese synthetisiert werden, die die Kondensation von α-Halogenketonen mit Thioharnstoff beinhaltet.

Kopplung von Quinazolinon und Thiazol: Der letzte Schritt beinhaltet die Kopplung des Quinazolinon-Kerns mit dem Thiazolring über eine Acetamid-Bindung, typischerweise unter Verwendung von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol).

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Skalierung der Syntheseschritte für die Großproduktion umfassen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.

Biologie

In der biologischen Forschung kann diese Verbindung als Sonde zur Untersuchung von Enzymwechselwirkungen dienen, insbesondere solche, die Quinazolinon- und Thiazol-Derivate beinhalten. Ihre strukturellen Merkmale machen sie zu einem Kandidaten für die Untersuchung von biologischen Pfaden und Mechanismen.

Medizin

Medizinisch könnte 2-(6-Fluor-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(Thiophen-2-yl)thiazol-2-yl)acetamid auf sein Potenzial als therapeutisches Mittel untersucht werden. Verbindungen mit ähnlichen Strukturen haben Aktivität gegen verschiedene Krankheiten gezeigt, darunter Krebs und bakterielle Infektionen.

Industrie

Im Industriesektor könnte diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie verbesserter Leitfähigkeit oder Stabilität eingesetzt werden, da Thiazol- und Thiophenringe vorhanden sind.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung hängt von ihrer spezifischen Anwendung ab. In der medizinischen Chemie könnte sie mit molekularen Zielen wie Enzymen oder Rezeptoren interagieren. Der Quinazolinon-Kern könnte die Enzymaktivität hemmen, indem er natürliche Substrate nachahmt, während der Thiazolring durch zusätzliche Wechselwirkungen die Bindungsaffinität erhöhen könnte.

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds with similar structural frameworks exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific applications of this compound can be categorized as follows:

Antimicrobial Activity

Studies have shown that derivatives of quinazolinone compounds can possess significant antimicrobial properties. For instance, compounds similar to 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes or interference with cell wall synthesis .

Anticancer Potential

The anticancer activity of this compound has been explored through various assays. For example, structural analogs have shown promising results against human breast cancer cell lines (e.g., MCF7), indicating potential for the development of new anticancer agents . Molecular docking studies suggest that these compounds may interact with specific receptors involved in cancer pathways, enhancing their therapeutic efficacy .

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

- Antimicrobial Studies : Research demonstrated that derivatives showed considerable inhibition against bacterial strains, suggesting potential as new antibiotics .

- Anticancer Evaluation : A study involving molecular docking indicated that certain derivatives effectively bind to cancer-related targets, leading to significant cytotoxicity in cancer cell lines .

Wirkmechanismus

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors. The quinazolinone core could inhibit enzyme activity by mimicking natural substrates, while the thiazole ring could enhance binding affinity through additional interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Key Observations:

Substituent Effects: Halogenation: The target compound’s 6-fluoro group may offer improved metabolic stability compared to chloro-substituted analogs (e.g., ), as fluorine’s small size and high electronegativity enhance membrane permeability.

Biological Activity Trends: Quinazolinones with electron-withdrawing groups (e.g., Cl, F) at position 6 show enhanced activity against microbial targets (e.g., InhA in tuberculosis ). Thiophene-containing analogs (e.g., ) demonstrate notable anticancer activity, suggesting the target compound may share similar mechanisms.

Synthetic Accessibility :

- Industrial-scale production of the target compound (99% purity ) contrasts with lab-scale syntheses of analogs (e.g., 60–89% yields in ), highlighting its commercial viability.

Biologische Aktivität

The compound 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. The structure includes a quinazoline moiety and a thiazole derivative, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of approximately 350.35 g/mol . The compound features several functional groups that contribute to its biological activity, including:

| Property | Value |

|---|---|

| Molecular Weight | 350.35 g/mol |

| Molecular Formula | C19H15FN4O2S |

| LogP | 2.8754 |

| Polar Surface Area | 57.316 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps generally include:

- Formation of the Quinazoline Core : This involves cyclization reactions that introduce the fluorine and methyl groups.

- Thiazole Coupling : The thiazole moiety is introduced through nucleophilic substitution or coupling reactions with thiophenes.

- Acetylation : The final step usually involves acetylating the amine group to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide exhibit significant antimicrobial properties. In vitro studies have shown that such compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Anticancer Potential

Some studies suggest that quinazoline derivatives possess anticancer properties due to their ability to inhibit specific kinases involved in cancer cell proliferation. The thiazole component may enhance this activity by interacting with different molecular targets within cancer cells.

Acetylcholinesterase Inhibition

Given the structural similarities to other known inhibitors, this compound may also exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial in treating neurodegenerative diseases like Alzheimer's. AChE inhibitors help maintain higher levels of acetylcholine in the brain, improving cognitive function.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Anticancer Activity Evaluation :

- In Silico Docking Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.